7-Aminoheptan-2-one hydrochloride
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Overview
Description
7-Aminoheptan-2-one hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of heptanone, featuring an amino group at the seventh position and a ketone group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoheptan-2-one hydrochloride typically involves the reaction of 2-heptanone with ammonia or an amine under controlled conditions. The process may include steps such as:
Amination: 2-Heptanone is reacted with ammonia or an appropriate amine to introduce the amino group.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the purity of 2-heptanone and ammonia or amine.
Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Aminoheptan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-Aminoheptan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-Aminoheptan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Aminoheptane: A similar compound with an amino group at the second position instead of the seventh.
Heptanone Derivatives: Other derivatives of heptanone with different functional groups.
Uniqueness: 7-Aminoheptan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a ketone group at specific positions allows for unique reactivity and interactions compared to other heptanone derivatives .
Properties
IUPAC Name |
7-aminoheptan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXZLATPXLCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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